

# N-Mal-N-bis(PEG2-NH-Boc) molecular weight

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## Compound of Interest

Compound Name: *N-Mal-N-bis(PEG2-NH-Boc)*

Cat. No.: B609593

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## An In-Depth Technical Guide to N-Mal-N-bis(PEG2-NH-Boc)

This guide provides a comprehensive overview of the heterotrifunctional linker, **N-Mal-N-bis(PEG2-NH-Boc)**, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, applications in bioconjugation, and detailed experimental protocols.

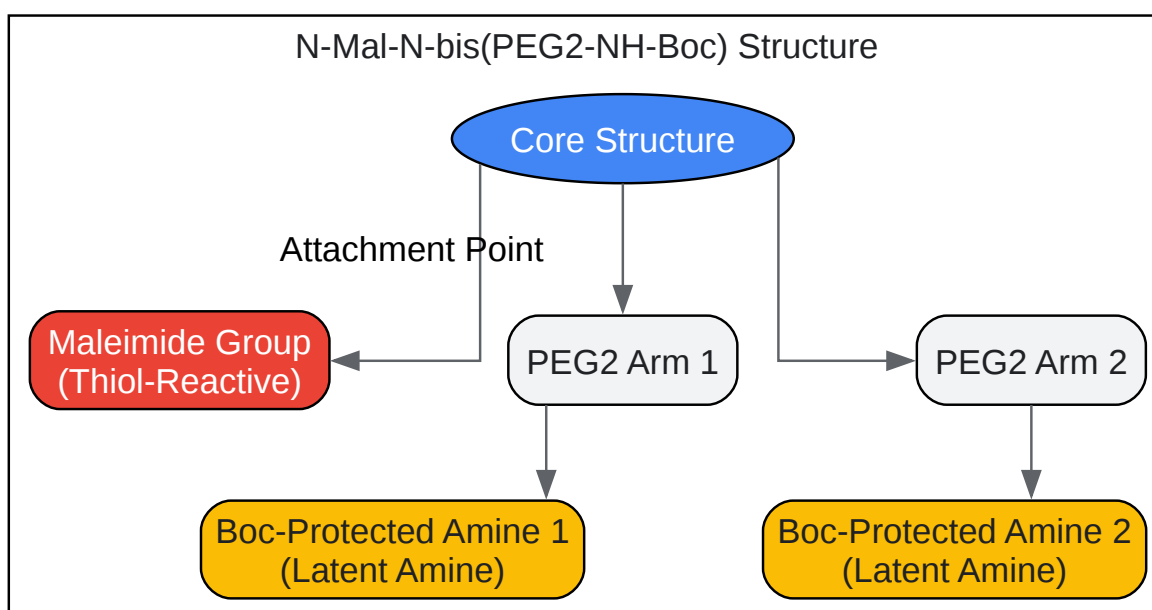
## Core Molecule Specifications

**N-Mal-N-bis(PEG2-NH-Boc)** is a branched linker molecule designed for advanced bioconjugation applications. Its structure features a central maleimide group and two polyethylene glycol (PEG) arms, each terminating in a Boc-protected amine. This architecture allows for the sequential and specific conjugation of multiple molecular entities.

Property	Data	Citations
Molecular Weight	630.7 g/mol	[1][2]
Molecular Formula	C <sub>29</sub> H <sub>50</sub> N <sub>4</sub> O <sub>11</sub>	[1][2]
CAS Number	2128735-26-0	[1][3]
Purity	>96%	
Solubility	Soluble in DMSO, DMF, DCM	[3]
Storage	Recommended at -20°C	[2][3]

## Molecular Structure and Reactivity

The utility of **N-Mal-N-bis(PEG2-NH-Boc)** stems from its distinct functional groups. The maleimide group reacts specifically with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, to form a stable thioether bond.[3] The two terminal amines are protected by tert-butyloxycarbonyl (Boc) groups, which can be removed under acidic conditions to reveal primary amines, ready for subsequent conjugation. The branched PEG2 linkers enhance water solubility and provide spatial separation between the conjugated molecules.[4] [5]



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Caption: Functional components of the **N-Mal-N-bis(PEG2-NH-Boc)** linker.

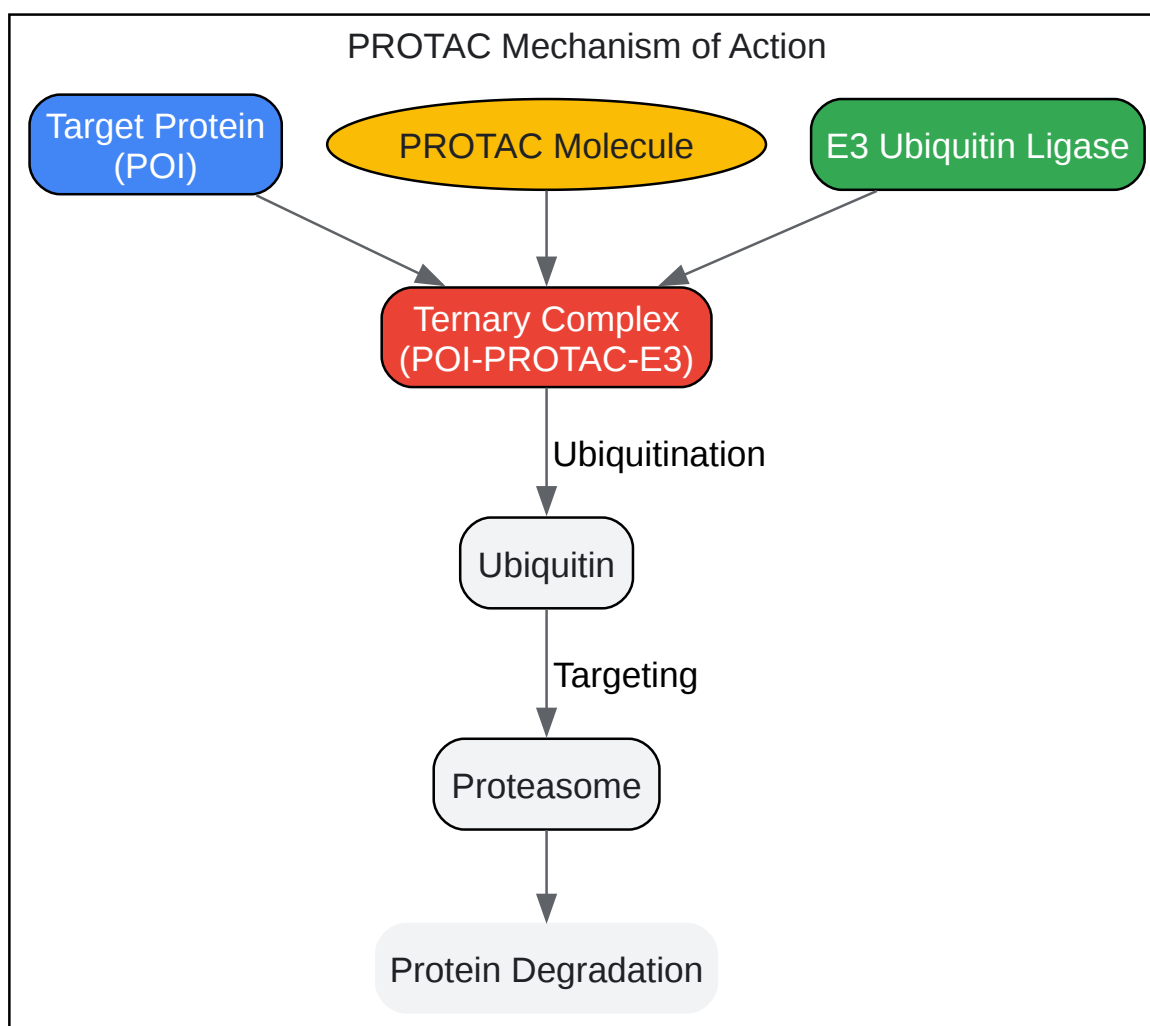
## Applications in Drug Development

This linker is particularly valuable in the synthesis of complex therapeutic constructs like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

- **PROTACs:** In PROTAC development, the linker connects a ligand that binds to a target protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase.[5] This

induced proximity leads to the ubiquitination and subsequent degradation of the target protein.[6] The branched nature of **N-Mal-N-bis(PEG2-NH-Boc)** could allow for the attachment of multiple E3 ligase ligands or targeting moieties, potentially enhancing degradation efficiency. PEG linkers are the most common type used in PROTACs, as they improve solubility and allow for easy tuning of linker length.[4][7]

- ADCs: ADCs are targeted cancer therapies composed of an antibody, a cytotoxic payload, and a linker.[8] **N-Mal-N-bis(PEG2-NH-Boc)** can be used to first conjugate to an antibody via a cysteine residue. After deprotection, two cytotoxic drug molecules can be attached, increasing the drug-to-antibody ratio (DAR).



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Caption: General mechanism of PROTAC-mediated protein degradation.

## Experimental Protocols

While specific protocols for **N-Mal-N-bis(PEG2-NH-Boc)** are proprietary, the following represents a standard, two-stage conjugation methodology based on its functional groups.

### Stage 1: Maleimide-Thiol Conjugation to a Protein

This stage describes the attachment of the linker to a thiol-containing biomolecule, such as a cysteine-containing antibody or protein.

Materials:

- Thiol-containing protein (e.g., antibody)
- **N-Mal-N-bis(PEG2-NH-Boc)**
- Reaction Buffer: Degassed, thiol-free buffer, pH 7.0-7.5 (e.g., PBS, HEPES, Tris).[\[1\]](#)[\[3\]](#)
- Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds.[\[3\]](#)
- Organic Solvent: Anhydrous DMSO or DMF to dissolve the linker.[\[3\]](#)
- Purification System: Size-exclusion chromatography (SEC) or dialysis equipment.[\[9\]](#)

Procedure:

- Protein Preparation:
  - Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[\[3\]](#)
  - If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.[\[3\]](#)
- Linker Preparation:

- Prepare a 10 mM stock solution of **N-Mal-N-bis(PEG2-NH-Boc)** in anhydrous DMSO or DMF.
- Conjugation Reaction:
  - Add the linker stock solution to the protein solution to achieve a 10-20 fold molar excess of the linker.<sup>[1]</sup> Add the solution dropwise while gently stirring.
  - Flush the reaction vial with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols.
  - Incubate the reaction. Typical conditions are 2 hours at room temperature or overnight at 4°C.<sup>[1][9]</sup>
- Purification:
  - Remove the excess, unreacted linker and byproducts. This is commonly achieved using size-exclusion chromatography (e.g., a Sephadex column) or dialysis against the reaction buffer.<sup>[9]</sup> The first fraction to elute will be the protein-linker conjugate.

## Stage 2: Boc Deprotection and Amine Conjugation

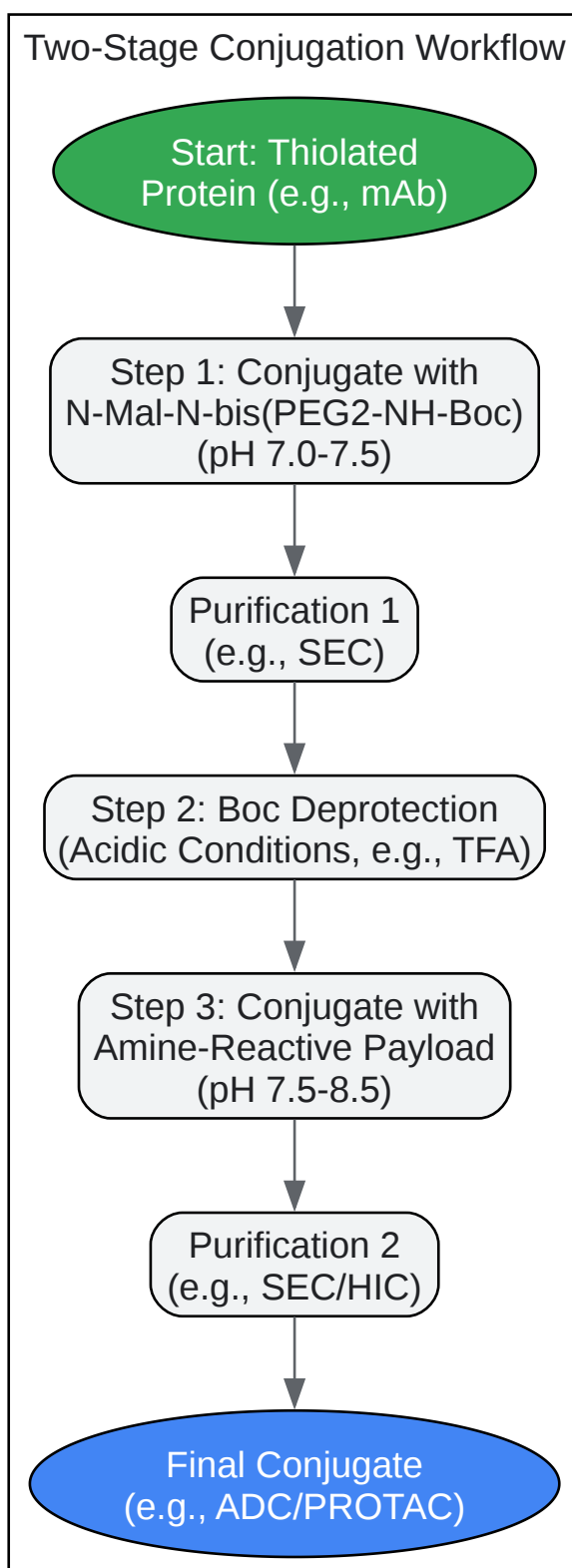
This stage involves removing the Boc protecting groups and conjugating a second molecule (e.g., a cytotoxic payload or E3 ligase ligand) to the newly exposed amines.

Materials:

- Protein-Linker Conjugate from Stage 1
- Deprotection Reagent: Trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).
- Neutralization Buffer: e.g., PBS pH 7.4.
- Amine-Reactive Molecule (e.g., Payload-NHS ester)
- Reaction Buffer: Amine-free buffer, pH 7.5-8.5.

**Procedure:**

- **Boc Deprotection:**
  - Lyophilize the purified protein-linker conjugate.
  - Resuspend in a solution of TFA (e.g., 20-50% TFA in DCM). The exact concentration and time depend on the stability of the protein and may require optimization.
  - Incubate for 30-60 minutes at room temperature.
  - Remove the TFA under a stream of nitrogen and neutralize the conjugate by buffer exchange into a suitable reaction buffer.
- **Amine Conjugation:**
  - Dissolve the amine-reactive molecule (e.g., a payload with an NHS ester group) in an appropriate solvent (e.g., DMSO).
  - Add the payload solution to the deprotected protein-linker conjugate at a desired molar ratio.
  - Incubate for 1-2 hours at room temperature.
- **Final Purification:**
  - Purify the final tripartite conjugate using chromatography (e.g., SEC or HIC) to remove any unreacted payload and other impurities.



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Caption: Experimental workflow for dual conjugation using the linker.

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